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Compound of Interest

Compound Name: Anisyl propionate

Cat. No.: B1198740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Anisyl
propionate (also known as p-methoxybenzyl propanoate), a compound of interest in flavor,

fragrance, and pharmaceutical research. The following sections detail the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

Anisyl propionate. Both ¹H and ¹³C NMR data are presented below.

1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of

the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Anisyl Propionate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not explicitly

available in public

databases

- - -

Predicted ¹H NMR

Data

~7.28 Doublet 2H Ar-H (ortho to -CH₂O)

~6.88 Doublet 2H Ar-H (ortho to -OCH₃)

~5.03 Singlet 2H -O-CH₂-Ar

~3.80 Singlet 3H -OCH₃

~2.35 Quartet 2H -C(=O)-CH₂-CH₃

~1.15 Triplet 3H -CH₂-CH₃

Note: Predicted data is based on standard chemical shift values and coupling patterns for

similar structural motifs. Actual experimental values may vary slightly.

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Anisyl Propionate
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Chemical Shift (δ) ppm Assignment

Data not explicitly available in public databases -

Predicted ¹³C NMR Data

~174.4 C=O (Ester)

~159.6 Ar-C-OCH₃

~130.2 Ar-CH (ortho to -CH₂O)

~128.5 Ar-C-CH₂O

~113.9 Ar-CH (ortho to -OCH₃)

~66.3 -O-CH₂-Ar

~55.3 -OCH₃

~27.7 -C(=O)-CH₂-CH₃

~9.1 -CH₂-CH₃

Note: Predicted data is based on standard chemical shift values for similar structural motifs.

Actual experimental values may vary slightly.

1.3. Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a liquid sample like Anisyl
propionate.

Instrumentation: A Varian A-60 NMR spectrometer (or equivalent, typically operating at a

frequency of 60 MHz for ¹H NMR) was used for the acquisition of the reference spectra.[1]

Modern spectrometers operate at higher frequencies (e.g., 300-600 MHz) for improved

resolution.

Sample Preparation: A small amount of neat Anisyl propionate is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL.

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ =

0.00 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1198740?utm_src=pdf-body
https://www.benchchem.com/product/b1198740?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Anisyl-propionate
https://www.benchchem.com/product/b1198740?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the

spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the free induction

decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to

simplify the spectrum.

Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum.

Phase and baseline corrections are applied to obtain a clean spectrum. The chemical shifts

of the signals are reported in parts per million (ppm) relative to the TMS standard.

Sample Preparation Data Acquisition Data Processing & Analysis

Anisyl Propionate Sample Dissolve in
Deuterated Solvent (e.g., CDCl3) Add Internal Standard (TMS) Transfer to NMR Tube Insert Sample into

NMR Spectrometer
Acquire FID
(¹H or ¹³C) Fourier Transform Phase & Baseline Correction Reference to TMS Peak Integration & Analysis

Click to download full resolution via product page

NMR Experimental Workflow

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

2.1. IR Spectroscopic Data

The IR spectrum of Anisyl propionate shows characteristic absorption bands for its ester and

aromatic functionalities.

Table 3: IR Spectroscopic Data for Anisyl Propionate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1198740?utm_src=pdf-body-img
https://www.benchchem.com/product/b1198740?utm_src=pdf-body
https://www.benchchem.com/product/b1198740?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Medium-Strong
C-H stretch (aromatic and

aliphatic)

~1735 Strong C=O stretch (ester)

~1610, ~1510 Medium-Strong C=C stretch (aromatic ring)

~1240 Strong
C-O stretch (ester,

asymmetric)

~1170 Strong C-O stretch (ester, symmetric)

~1030 Strong C-O stretch (ether)

~820 Strong
C-H bend (p-disubstituted

aromatic)

Note: Peak positions are approximate and based on typical values for the assigned functional

groups.

2.2. Experimental Protocol for IR Spectroscopy

The following is a generalized protocol for acquiring an FTIR spectrum of a neat liquid sample.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The reference

spectrum was obtained using a CAPILLARY CELL: NEAT technique.[1]

Sample Preparation: For a neat liquid sample, a drop of Anisyl propionate is placed

between two KBr or NaCl plates to form a thin capillary film. Alternatively, for Attenuated Total

Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

is recorded. The sample is then placed in the beam path, and the sample spectrum is

acquired. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The positions of the absorption

bands are reported in wavenumbers (cm⁻¹).
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Sample Preparation Data Acquisition Data Processing & Analysis

Anisyl Propionate
(Neat Liquid)

Place Sample on
ATR Crystal or in Capillary Cell Acquire Background Spectrum Acquire Sample Spectrum Ratio Sample to Background Identify Characteristic Peaks

Click to download full resolution via product page

FTIR Experimental Workflow

Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing

information about the molecular weight and fragmentation pattern of a molecule.

3.1. Mass Spectrometric Data

The electron ionization (EI) mass spectrum of Anisyl propionate shows a characteristic

fragmentation pattern.

Table 4: Mass Spectrometric Data for Anisyl Propionate

m/z Relative Intensity Assignment

194 Moderate [M]⁺ (Molecular Ion)

121 High
[C₈H₉O]⁺ (p-methoxybenzyl

cation)

120 Moderate [C₈H₈O]⁺

91 Low [C₇H₇]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

57 High [C₃H₅O]⁺ (Propionyl cation)

Note: Relative intensities are qualitative and based on typical fragmentation patterns. The base

peak is often observed at m/z 121.
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3.2. Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for acquiring an EI mass spectrum.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

used. Often, this is coupled with a gas chromatograph (GC-MS) for sample introduction and

separation.

Sample Introduction: A dilute solution of Anisyl propionate in a volatile solvent (e.g.,

dichloromethane or hexane) is injected into the GC. The compound is volatilized in the

heated injection port and separated on the GC column.

Ionization: As the compound elutes from the GC column, it enters the EI source, where it is

bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule

to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Sample Introduction (GC) Ionization (EI) Mass Analysis & Detection

Inject Sample Solution Vaporization & Separation Electron Bombardment (70 eV) Formation of Molecular & Fragment Ions Ion Separation by m/z Detection Generate Mass Spectrum

Click to download full resolution via product page

GC-MS Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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